molecular formula C19H21N3O4S B11138728 methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11138728
M. Wt: 387.5 g/mol
InChI Key: XQFUSXJVEWCQFM-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, an indole moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

    Coupling Reaction: The indole derivative is then coupled with the thiazole ring through an acylation reaction using acyl chlorides or anhydrides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-2,3-diones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many biologically active molecules. It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may confer specific functionalities to the products in which it is incorporated.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, potentially inhibiting or activating their functions. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-isopropyl-2-{[2-(1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate: Similar structure but lacks the methoxy group on the indole ring.

    Methyl 5-isopropyl-2-{[2-(4-hydroxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate: Similar structure but has a hydroxy group instead of a methoxy group on the indole ring.

Uniqueness

The presence of the methoxy group on the indole ring in methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-11(2)17-16(18(24)26-4)21-19(27-17)20-15(23)10-22-9-8-12-13(22)6-5-7-14(12)25-3/h5-9,11H,10H2,1-4H3,(H,20,21,23)

InChI Key

XQFUSXJVEWCQFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C(=O)OC

Origin of Product

United States

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